molecular formula C12H11N3O2S B8641088 2-Tosyl-2,3-dihydropyridazine-3-carbonitrile

2-Tosyl-2,3-dihydropyridazine-3-carbonitrile

Cat. No. B8641088
M. Wt: 261.30 g/mol
InChI Key: GQDMIMKHFHDAGB-UHFFFAOYSA-N
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Patent
US08372857B2

Procedure details

A solution of pyridazine (1.807 mL, 24.98 mmol), aluminum chloride (0.010 g, 0.075 mmol) and trimethylsilyl cyanide (6.03 mL, 45.0 mmol) in DCM (30 mL) was stirred under a nitrogen atmosphere at 0° C. for 20 min. A solution of p-toluenesulfonyl chloride (8.19 g, 43.0 mmol) in DCM (60 mL) was added dropwise over 1 h. The reaction was warmed to room temperature, stirred for an additional 65 h and concentrated. The residue was treated with EtOH (50 mL) and the resulting solids were filtered to afford the title compound. HPLC/MS: 262.1 (M+1); Rt=2.51 min.
Quantity
1.807 mL
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].C[Si]([C:15]#[N:16])(C)C.[C:17]1([CH3:27])[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1>C(Cl)Cl>[CH3:27][C:17]1[CH:22]=[CH:21][C:20]([S:23]([N:1]2[CH:6]([C:15]#[N:16])[CH:5]=[CH:4][CH:3]=[N:2]2)(=[O:25])=[O:24])=[CH:19][CH:18]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.807 mL
Type
reactant
Smiles
N1=NC=CC=C1
Name
Quantity
0.01 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
6.03 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.19 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 65 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with EtOH (50 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1N=CC=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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